3-Methyl-4'-(methylthio)benzhydrol
Overview
Description
3-Methyl-4’-(methylthio)benzhydrol is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.35 g/mol . It is characterized by the presence of a methyl group and a methylthio group attached to a benzhydrol structure. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 3-Methyl-4’-(methylthio)benzhydrol typically involves the reaction of 3-methylbenzaldehyde with 4-methylthiophenylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-4’-(methylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-4’-(methylthio)benzhydrol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-4’-(methylthio)benzhydrol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
3-Methyl-4’-(methylthio)benzhydrol can be compared with other similar compounds such as:
Benzhydrol: Lacks the methyl and methylthio groups, making it less reactive in certain chemical reactions.
4-Methylbenzhydrol: Contains a methyl group but lacks the methylthio group, affecting its chemical properties and reactivity.
4’-(Methylthio)benzhydrol: Contains a methylthio group but lacks the methyl group, influencing its reactivity and applications.
The uniqueness of 3-Methyl-4’-(methylthio)benzhydrol lies in the presence of both the methyl and methylthio groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(3-methylphenyl)-(4-methylsulfanylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJVDULPFXXOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374967 | |
Record name | 3-Methyl-4'-(methylthio)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-33-6 | |
Record name | 3-Methyl-4'-(methylthio)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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